1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and therapeutic agents .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products It’s known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .
Biochemical Pathways
It’s known that thiq based compounds exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 19466 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting neurological functions .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cellular behaviors, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activities. At higher doses, it may induce toxic or adverse effects, including neurotoxicity or hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride typically involves multicomponent reactions and cyclization processes. One common method includes the Pictet-Spengler cyclization, which involves the condensation of an amino acid derivative with an aldehyde, followed by cyclization to form the tetrahydroisoquinoline core . Another approach involves the Wittig-Horner condensation, reduction, and cyclization from aminomethylenebisphosphonate starter units .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles . The use of multicomponent reactions (MCRs) is also prevalent in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) for oxidation reactions, and reducing agents like sodium borohydride (NaBH4) for reduction reactions . Substitution reactions often involve the use of nucleophiles such as amines and halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 5,6,7,8-Tetrahydroisoquinoline
- 4-Cyanophenylethylamine hydrochloride
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitrile group at the 7-position enhances its potential as a pharmacophore and allows for further functionalization .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCOFDGYVBVRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655213 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200137-81-1 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.